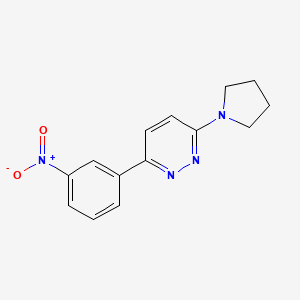
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives often involves strategies that allow for the incorporation of functional groups at specific positions on the pyridazine ring. Methods such as conventional thermal heating and microwave irradiation are commonly used to facilitate the synthesis of these compounds. The synthesis of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine and related derivatives involves steps that introduce the nitrophenyl and pyrrolidinyl substituents at the respective positions on the pyridazine core (Tucaliuc, Mangalagiu, & Mangalagiu, 2023).
Molecular Structure Analysis
The molecular structure of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The nitrophenyl group at the 3-position and the pyrrolidinyl group at the 6-position contribute to the molecule's electronic and steric properties, influencing its reactivity and interactions with biological targets. The structural features of pyridazine derivatives are crucial in determining their pharmacological profiles and applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemical Reactions and Properties
Pyridazine derivatives, including 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine, undergo a variety of chemical reactions that are influenced by their functional groups and molecular structure. These compounds can participate in reactions such as nucleophilic substitutions, electrophilic additions, and ring-opening reactions, among others. The nitro group and the pyrrolidinyl moiety can affect the compound's reactivity, making it amenable to further chemical modifications (Iwata, Kamijoh, & Nagasawa, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
The compound 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine may serve as a precursor or intermediate in the synthesis of a wide range of organic compounds. For example, research has shown that related nitrophenyl-pyridazine derivatives can undergo reactions with various reagents to form pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, highlighting their versatility in organic synthesis (Tayseer A. Abdallah et al., 2007). This suggests potential applications of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine in creating novel organic materials with various structural and functional properties.
Material Science and Polymer Chemistry
In the field of material science, particularly in the development of polyimides, derivatives similar to 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine have been utilized. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized and used to create a series of pyridine-containing polyimides, demonstrating good thermal stability, mechanical properties, and solubility in common organic solvents (S. Yan et al., 2011). This indicates the potential of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine and its derivatives in the design and synthesis of new polymeric materials with desired physical and chemical properties for various applications.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-6-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-18(20)12-5-3-4-11(10-12)13-6-7-14(16-15-13)17-8-1-2-9-17/h3-7,10H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQVWLDKKJQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


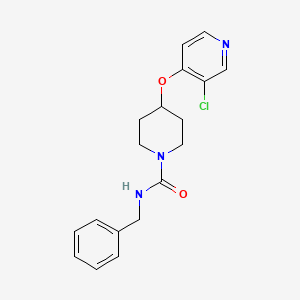

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)
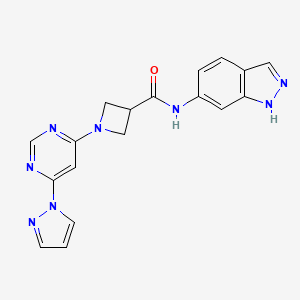
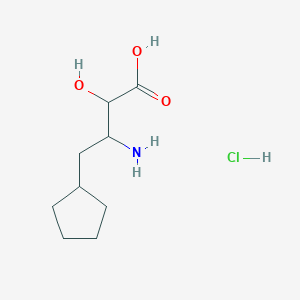
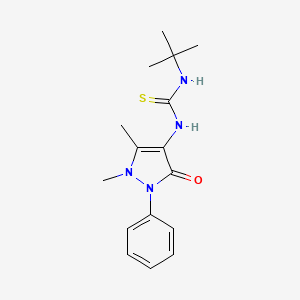
![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)
![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)